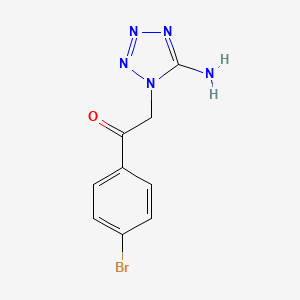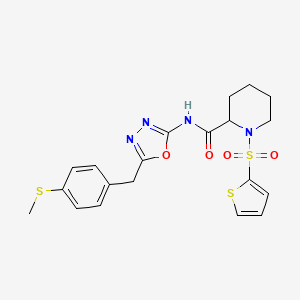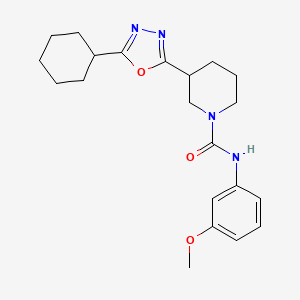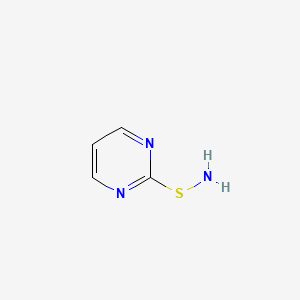
4-(3,5-Dimethylphenyl)-2H-chromen-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(3,5-Dimethylphenyl)-2H-chromen-2-one: is a synthetic organic compound belonging to the class of chromenones. Chromenones, also known as coumarins, are a group of compounds with a wide range of biological activities and applications in various fields such as medicine, agriculture, and industry. The specific structure of this compound includes a chromenone core substituted with a 3,5-dimethylphenyl group, which imparts unique chemical and physical properties to the molecule.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,5-Dimethylphenyl)-2H-chromen-2-one typically involves the condensation of 3,5-dimethylbenzaldehyde with a suitable chromenone precursor under acidic or basic conditions. One common method is the Pechmann condensation, which involves the reaction of phenols with β-ketoesters in the presence of a strong acid catalyst such as sulfuric acid or hydrochloric acid. The reaction proceeds through the formation of an intermediate coumarin, which is then further functionalized to obtain the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale Pechmann condensation reactions using continuous flow reactors to ensure efficient mixing and heat transfer. The use of solid acid catalysts such as zeolites or ion-exchange resins can also be employed to facilitate the reaction and improve yield. Purification of the final product is typically achieved through recrystallization or chromatographic techniques.
化学反応の分析
Types of Reactions
4-(3,5-Dimethylphenyl)-2H-chromen-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the chromenone core to dihydrochromenones or other reduced forms.
Substitution: Electrophilic aromatic substitution reactions can introduce new substituents onto the phenyl ring or the chromenone core.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens, nitrating agents, or sulfonating agents.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while coupling reactions can produce biaryl compounds.
科学的研究の応用
4-(3,5-Dimethylphenyl)-2H-chromen-2-one has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: It has been studied for its potential biological activities, including antimicrobial, antioxidant, and anticancer properties.
Medicine: Research has explored its potential as a therapeutic agent for various diseases, including cancer and inflammatory conditions.
Industry: The compound is used in the development of dyes, pigments, and fluorescent probes for various applications.
作用機序
The mechanism of action of 4-(3,5-Dimethylphenyl)-2H-chromen-2-one depends on its specific application. In biological systems, the compound may interact with various molecular targets, including enzymes, receptors, and DNA. For example, its anticancer activity may involve the inhibition of specific enzymes involved in cell proliferation or the induction of apoptosis through the generation of reactive oxygen species (ROS).
類似化合物との比較
4-(3,5-Dimethylphenyl)-2H-chromen-2-one can be compared with other chromenone derivatives, such as:
Coumarin: The parent compound of the chromenone family, known for its anticoagulant properties.
7-Hydroxycoumarin: A hydroxylated derivative with enhanced antioxidant activity.
4-Methylumbelliferone: A methylated derivative used as a fluorescent probe in biochemical assays.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other chromenone derivatives.
特性
分子式 |
C17H14O2 |
|---|---|
分子量 |
250.29 g/mol |
IUPAC名 |
4-(3,5-dimethylphenyl)chromen-2-one |
InChI |
InChI=1S/C17H14O2/c1-11-7-12(2)9-13(8-11)15-10-17(18)19-16-6-4-3-5-14(15)16/h3-10H,1-2H3 |
InChIキー |
RTSWMSQOFANWHH-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=CC(=C1)C2=CC(=O)OC3=CC=CC=C32)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![(2E)-[2-(2,3-dimethylphenyl)hydrazinylidene][4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]ethanenitrile](/img/structure/B14126479.png)

![[amino-[4-[(E)-2-[4-[amino(azaniumylidene)methyl]-2-hydroxyphenyl]ethenyl]phenyl]methylidene]azanium;methanesulfonate](/img/structure/B14126485.png)
![3-[1-[5-(2,2-dimethyloxan-4-yl)-2-[2-(4-fluoro-3,5-dimethylphenyl)-3-[3-(4-fluoro-1-methylindazol-5-yl)-2-oxoimidazol-1-yl]-4-methyl-6,7-dihydro-4H-pyrazolo[4,3-c]pyridine-5-carbonyl]indol-1-yl]-2-methylcyclopropyl]-1,2,4-oxadiazolidin-5-one](/img/structure/B14126491.png)

![(2E)-2-{[(6-methoxypyridin-3-yl)amino]methylidene}-3-oxo-N-phenylbutanamide](/img/structure/B14126506.png)





